molecular formula C10H7ClN2O B1272196 5-Chloro-6-phenylpyridazin-3-ol CAS No. 51660-08-3

5-Chloro-6-phenylpyridazin-3-ol

Cat. No. B1272196
CAS RN: 51660-08-3
M. Wt: 206.63 g/mol
InChI Key: ZIBQCQDAFOPHBJ-UHFFFAOYSA-N
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Description

“5-Chloro-6-phenylpyridazin-3-ol” is a chemical compound with the CAS Number: 51660-08-3 . It has a molecular weight of 206.63 .


Synthesis Analysis

An effective method has been developed for the preparation under mild conditions of novel pyridazine derivatives from the easily accessible starting materials mucochloric acid and benzene . All the synthesized compounds were fully characterized and some of them displayed good antifungal activities against G. zeae, F. oxysporum and C. mandshurica in preliminary antifungal activity tests .


Molecular Structure Analysis

The IUPAC name of this compound is 5-chloro-6-phenyl-3 (2H)-pyridazinone . The Inchi Code is 1S/C10H7ClN2O/c11-8-6-9 (14)12-13-10 (8)7-4-2-1-3-5-7/h1-6H, (H,12,14) .

Scientific Research Applications

Antifungal Applications

5-Chloro-6-phenylpyridazin-3-ol derivatives have been found to display good antifungal activities against G. zeae , F. oxysporum and C. mandshurica in preliminary antifungal activity tests . These compounds are synthesized from easily accessible starting materials mucochloric acid and benzene .

Insecticidal Applications

N-substituted 5-Chloro-6-phenylpyridazin-3-ol derivatives have shown good insecticidal activities, especially against Plutella xylostella (L.) . Compounds 7 and 13 were found to be particularly active against S. aureus (MRSA) , P. aeruginosa , and A. baumannii with the lowest MIC value range of 3.74–8.92 µM .

Antibacterial Applications

A series of N-substituted 5-Chloro-6-phenylpyridazin-3-ol derivatives were synthesized and tested for their antibacterial activities against Staphylococcus aureus (Methicillin-resistant) , Escherichia coli , Salmonella typhimurium , Pseudomonas aeruginosa , and Acinetobacter baumannii .

Agricultural Applications

Many pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, are known to possess a wide range of bioactivities and are often employed as plant virucides . They have immense potential in agricultural science as plant growth regulators and crop protection agents .

Antitumor Applications

Pyridazine derivatives are also known to act as antitumor agents . While specific studies on 5-Chloro-6-phenylpyridazin-3-ol or 4-Chloro-3-phenylpyridazin-6-ol as antitumor agents are not available, their potential can be inferred from the broader class of pyridazine derivatives .

Herbicidal Applications

Pyridazine derivatives, including 5-Chloro-6-phenylpyridazin-3-ol, have been used as herbicides . They are effective in controlling unwanted plant growth, thereby aiding in crop protection .

properties

IUPAC Name

4-chloro-3-phenyl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-8-6-9(14)12-13-10(8)7-4-2-1-3-5-7/h1-6H,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIBQCQDAFOPHBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40370956
Record name 5-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-6-phenylpyridazin-3-ol

CAS RN

51660-08-3
Record name 5-Chloro-6-phenylpyridazin-3(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40370956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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